- Preparation of N-unsubstituted-4-formylpyrazole, China, , ,

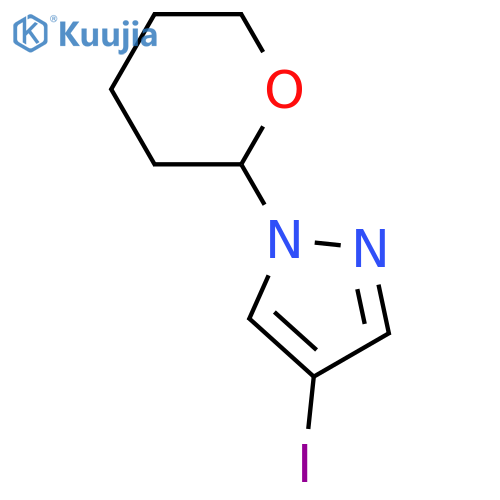

Cas no 938066-17-2 (4-iodo-1-(oxan-2-yl)-1H-pyrazole)

938066-17-2 structure

Nom du produit:4-iodo-1-(oxan-2-yl)-1H-pyrazole

Numéro CAS:938066-17-2

Le MF:C8H11IN2O

Mégawatts:278.090214014053

MDL:MFCD19689194

CID:1074777

PubChem ID:16216709

4-iodo-1-(oxan-2-yl)-1H-pyrazole Propriétés chimiques et physiques

Nom et identifiant

-

- 4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole

- 4-iodo-1-(oxan-2-yl)pyrazole

- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

- 4-Iodo-1-tetrahydropyran-2-yl-pyrazole

- 4-iodo-1-(oxan-2-yl)-1H-pyrazole

- XOMUJCQTYLHICW-UHFFFAOYSA-N

- BBL103197

- 3745AF

- STL557007

- ST24043801

- 1-(Tetrahydro-2H-pyran-2-yl)-4-iodo-1H-pyrazole

- 4-iodo-1-(tetrahydro-2-H-pyran-2-yl)-1-H-pyrazole

- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyraz

- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (ACI)

- 4-Iodo-1-(tetrahydropyran-2-yl)pyrazole

-

- MDL: MFCD19689194

- Piscine à noyau: 1S/C8H11IN2O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4H2

- La clé Inchi: XOMUJCQTYLHICW-UHFFFAOYSA-N

- Sourire: IC1=CN(C2CCCCO2)N=C1

Propriétés calculées

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 12

- Nombre de liaisons rotatives: 1

- Complexité: 156

- Surface topologique des pôles: 27

4-iodo-1-(oxan-2-yl)-1H-pyrazole Informations de sécurité

- Description des dangers: H315-H319-H335

- Conditions de stockage:Keep in dark place,Sealed in dry,2-8°C

4-iodo-1-(oxan-2-yl)-1H-pyrazole PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A109827-1g |

4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |

938066-17-2 | 98% | 1g |

$24.0 | 2025-02-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068891-25g |

4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |

938066-17-2 | 98% | 25g |

¥2001.00 | 2024-04-24 | |

| Chemenu | CM255890-10g |

4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |

938066-17-2 | 95+% | 10g |

$420 | 2021-08-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA202-5G |

4-iodo-1-(oxan-2-yl)-1H-pyrazole |

938066-17-2 | 95% | 5g |

¥ 1,280.00 | 2023-04-12 | |

| TRC | I737128-100mg |

4-Iodo-1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole |

938066-17-2 | 100mg |

$ 65.00 | 2022-06-04 | ||

| TRC | I737128-50mg |

4-Iodo-1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole |

938066-17-2 | 50mg |

$ 50.00 | 2022-06-04 | ||

| Chemenu | CM255890-1g |

4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |

938066-17-2 | 95+% | 1g |

$88 | 2021-08-04 | |

| Chemenu | CM255890-25g |

4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |

938066-17-2 | 95%+ | 25g |

$514 | 2024-07-19 | |

| Alichem | A049000259-10g |

4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole |

938066-17-2 | 97% | 10g |

$219.78 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068891-100mg |

4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |

938066-17-2 | 98% | 100mg |

¥47.00 | 2024-04-24 |

4-iodo-1-(oxan-2-yl)-1H-pyrazole Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Trifluoroacetic acid ; 12 h, rt → reflux; reflux → rt

1.2 Reagents: Sodium hydride ; neutralized, rt

1.2 Reagents: Sodium hydride ; neutralized, rt

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; rt

Référence

- Piperidine and piperazine derivatives as 20-HETE formation inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 24 h, rt

Référence

- Indium-Mediated Synthesis of Heterobiaryls, Journal of Organic Chemistry, 2007, 72(9), 3589-3591

Synthetic Routes 4

Conditions de réaction

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetonitrile ; rt; 16 h, 85 °C

Référence

- Preparation of the phthalazine derivatives as pyruvate kinase modulators, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Trifluoroacetic acid ; 2 h, 80 °C

Référence

- Preparation of heterocyclic compounds as modulators of the integrated stress pathway, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction

1.1 Catalysts: Trifluoroacetic acid Solvents: Toluene ; 1 h, 80 °C; 80 °C → rt

1.2 Reagents: Sodium carbonate Solvents: Water

1.2 Reagents: Sodium carbonate Solvents: Water

Référence

- Preparation of pyrazolyl-3,4-dihydroquinolin-2-one as aldosterone synthase inhibitors useful in therapy, World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethyl acetate ; 1 h, 90 °C

Référence

- Structure-based design, synthesis and biological evaluation of diphenylmethylamine derivatives as novel Akt1 inhibitors, European Journal of Medicinal Chemistry, 2014, 73, 167-176

Synthetic Routes 8

Conditions de réaction

1.1 Catalysts: Trifluoroacetic acid Solvents: Toluene ; 95 °C

Référence

- Functionalized pyrazoles as agents in C-C cross coupling reactions, Zeitschrift fuer Naturforschung, 2014, 69(1), 83-97

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Trifluoroacetic acid Solvents: Toluene ; 10 min, 60 °C; 60 °C → rt

Référence

- Pyrazole derivatives useful as inhibitors of FAAH and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 10

Conditions de réaction

Référence

- Preparation of pyrazolo-pyridine-containing sulfonylurea derivatives as inhibitors of NLRP3 and interleukin-1 activity useful in treatment and prevention of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 11

Conditions de réaction

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 2 h, rt

Référence

- Preparation of naphthyridine compounds as inhibitors of HPK1 useful for treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C

Référence

- Preparation of pyrazolyl sulfonylureas as NLRP3 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 13

Conditions de réaction

1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C

Référence

- Preparation of novel sulfonamide carboxamide compounds as NLRP3 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 14

Conditions de réaction

1.1 Catalysts: Methanesulfonic acid Solvents: Tetrahydrofuran ; 20 min, rt → 40 °C

1.2 Solvents: Tetrahydrofuran ; 60 min, 40 °C; 2.5 h, 40 °C

1.2 Solvents: Tetrahydrofuran ; 60 min, 40 °C; 2.5 h, 40 °C

Référence

- Process for the manufacture of 1,4-disubstituted pyridazine compounds, World Intellectual Property Organization, , ,

Synthetic Routes 15

Conditions de réaction

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetonitrile ; 3 h, rt → reflux

Référence

- 1,1'-Bis(pyrazol-4-yl)ferrocenes: Potential Clip Ligands and Their Supramolecular Structures, European Journal of Inorganic Chemistry, 2017, 2017(2), 446-453

Synthetic Routes 16

Conditions de réaction

1.1 Reagents: Sodium bicarbonate , Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran

Référence

- Methodology Towards the Synthesis of Imidazole Containing Biologically Active Molecules, 1993, , ,

Synthetic Routes 17

Conditions de réaction

1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C

Référence

- Preparation of sulfonylureas and sulfonylthioureas as NLRP3 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 18

Conditions de réaction

Référence

- Preparation of phthalazine derivatives as pyruvate kinase modulators, World Intellectual Property Organization, , ,

4-iodo-1-(oxan-2-yl)-1H-pyrazole Raw materials

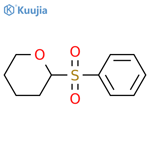

- 2H-Pyran,tetrahydro-2-(phenylsulfonyl)-

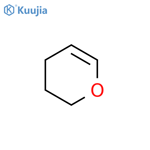

- 3,4-Dihydro-2H-pyran

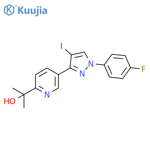

- 5-[1-(4-Fluorophenyl)-4-iodo-1H-pyrazol-3-yl]-α,α-dimethyl-2-pyridinemethanol

- 4-Iodopyrazole

4-iodo-1-(oxan-2-yl)-1H-pyrazole Preparation Products

4-iodo-1-(oxan-2-yl)-1H-pyrazole Littérature connexe

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

4. Book reviews

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

938066-17-2 (4-iodo-1-(oxan-2-yl)-1H-pyrazole) Produits connexes

- 2219376-25-5(tert-butyl N-({6-oxabicyclo3.1.0hexan-1-yl}methyl)carbamate)

- 1808578-72-4(2-{[(2-chlorophenyl)methyl](ethyl)amino}-N-(4-cyanooxan-4-yl)acetamide)

- 1799611-07-6(Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate)

- 1236409-39-4(Isobenzofuran, 5-bromo-1,3-dihydro-1,1-dimethyl-)

- 17771-33-4(7-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one)

- 2352637-32-0(4-(2-{(benzyloxy)carbonylamino}ethyl)cyclohexane-1-carboxylic acid)

- 1851870-50-2(1-Octene, 4-(bromomethyl)-8-methoxy-)

- 2418679-44-2(5-[(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]oxolan-2-one)

- 913960-67-5(2-(Bromomethyl)-1-methyl-1H-indole)

- 1540865-98-2(3-fluoro-4-(methylamino)methylphenol)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:938066-17-2)4-iodo-1-(oxan-2-yl)-1H-pyrazole

Pureté:99%

Quantité:25g

Prix ($):241.0